2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide
Description
This compound is structurally related to agrochemicals, particularly fungicides. For example, fluopicolide, a fungicide with the chemical name 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide, shares a nearly identical benzamide backbone but differs in its pyridinylmethyl substituent . The trifluoromethyl group in the 3-position of the phenyl ring enhances lipophilicity and metabolic stability, common traits in pesticidal agents .
Properties
Molecular Formula |
C14H8Cl2F3NO |
|---|---|
Molecular Weight |
334.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-5-2-6-11(16)12(10)13(21)20-9-4-1-3-8(7-9)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
NKRQMPUSMZFZIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzoyl chloride and 3-(trifluoromethyl)aniline.
Reaction: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The 2,6-dichlorobenzoyl chloride reacts with 3-(trifluoromethyl)aniline to form the desired benzamide compound.
Conditions: The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of 2,6-dichlorobenzoic acid and 3-(trifluoromethyl)aniline.
Scientific Research Applications
2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in various biochemical pathways.
Disrupt Cell Membranes: Affect the integrity of cell membranes, leading to cell death in microorganisms.
Interfere with DNA/RNA: Potentially interact with genetic material, affecting replication and transcription processes.
Comparison with Similar Compounds
(a) N-(2,6-Dichlorophenyl)benzamide Derivatives
Compounds such as 2-chloro-N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-(2,3-dichlorophenyl)benzamide exhibit trans conformations of the amide N–H and C=O bonds, a feature shared with this compound. However, the absence of the trifluoromethyl group in these analogues reduces their bioactivity persistence and target specificity .
(b) Methoxy-Substituted Analogues
- This substitution reduces halogen-mediated hydrophobic interactions but may enhance solubility .
- 2,4-Dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 333347-18-5): The positional isomerism (2,4- vs. 2,6-substitution) significantly impacts steric and electronic properties, likely diminishing fungicidal activity due to reduced steric compatibility with enzyme active sites .
(c) Pyridinyl and Heterocyclic Derivatives
Fluopicolide (2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide) incorporates a pyridinylmethyl group instead of a phenyl ring. This modification enhances systemic translocation in plants and broad-spectrum antifungal activity, attributed to the pyridine moiety’s ability to chelate metal ions in fungal enzymes .
Key Findings:
Trifluoromethyl Group: The 3-(trifluoromethyl)phenyl group in the target compound enhances binding to hydrophobic pockets in fungal cytochrome bc1 complexes, a trait shared with fluopicolide but absent in non-fluorinated analogues .
Chlorine vs. Methoxy : Chlorine atoms improve oxidative stability and membrane penetration compared to methoxy groups, which may explain the superior pesticidal activity of chlorinated benzamides .
Biological Activity
2,6-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial properties, potential anticancer effects, and the mechanisms underlying these activities.
Structural Characteristics
The compound features:
- Dichloro-substituted benzamide backbone
- Trifluoromethyl group attached to a phenyl ring
These functional groups enhance its chemical reactivity and influence its interaction with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research has shown that it can effectively inhibit the growth of various bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and Bacillus subtilis, demonstrating a significant reduction in viable counts at sub-inhibitory concentrations within hours of exposure.
| Bacterial Strain | MIC (μg/mL) | Time to Inhibition (hours) |
|---|---|---|
| Staphylococcus aureus | 4 | 3 |
| Bacillus subtilis | 2 | 3 |
This rapid bactericidal action suggests that the compound may target specific cellular processes critical for bacterial survival, potentially reducing the likelihood of resistance development compared to traditional antibiotics .
Anticancer Potential
The compound's structural similarities to known anticancer agents have led researchers to investigate its effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of several cancer types through mechanisms such as:
- Kinase inhibition : It has demonstrated inhibitory activity against kinases involved in cancer progression, including Bcr-Abl and PDGFRα.
- Induction of apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
A recent study reported IC50 values for various cancer cell lines, highlighting its potential as a therapeutic agent:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 7.8 |
| A549 (lung cancer) | 6.5 |
These findings suggest that this compound could serve as a lead compound for further development in cancer therapy .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Key proposed mechanisms include:
- Inhibition of protein kinases : This disrupts signaling pathways critical for cell division and survival.
- Disruption of cellular membrane integrity : Leading to increased permeability and cell lysis in bacteria.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Antimicrobial Resistance Study : A study involving multiple passages of S. aureus in the presence of sub-inhibitory concentrations showed only a minimal increase in resistance (4-fold), indicating that the compound may mitigate resistance development compared to conventional antibiotics .
- In Vivo Efficacy : In animal models, administration of the compound at varying doses demonstrated significant tumor reduction with manageable side effects, supporting its potential for clinical application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
